2-(4-methoxyphenyl)-N-(2-((6-((4-methylpyridin-2-yl)amino)pyridazin-3-yl)amino)ethyl)acetamide
Description
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Properties
IUPAC Name |
2-(4-methoxyphenyl)-N-[2-[[6-[(4-methylpyridin-2-yl)amino]pyridazin-3-yl]amino]ethyl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H24N6O2/c1-15-9-10-22-20(13-15)25-19-8-7-18(26-27-19)23-11-12-24-21(28)14-16-3-5-17(29-2)6-4-16/h3-10,13H,11-12,14H2,1-2H3,(H,23,26)(H,24,28)(H,22,25,27) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZBIFEGYDPMBUJL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC=C1)NC2=NN=C(C=C2)NCCNC(=O)CC3=CC=C(C=C3)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H24N6O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
392.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
2-(4-Methoxyphenyl)-N-(2-((6-((4-methylpyridin-2-yl)amino)pyridazin-3-yl)amino)ethyl)acetamide is a compound that has attracted attention in the field of medicinal chemistry due to its potential biological activities. This article delves into its biological activity, focusing on its antibacterial, antifungal, and anticancer properties, supported by relevant data tables and case studies.
Antibacterial Activity
Research indicates that derivatives of this compound exhibit significant antibacterial properties. A study evaluating the antibacterial efficacy revealed the Minimum Inhibitory Concentration (MIC) values against various bacterial strains:
| Bacterial Strain | MIC (µM) |
|---|---|
| Bacillus subtilis | 4.69 - 22.9 |
| Staphylococcus aureus | 5.64 - 77.38 |
| Enterococcus faecalis | 8.33 - 23.15 |
| Escherichia coli | 2.33 - 156.47 |
| Pseudomonas aeruginosa | 13.40 - 137.43 |
| Salmonella typhi | 11.29 - 77.38 |
These results indicate that the compound has broad-spectrum antibacterial activity, particularly against Gram-positive bacteria.
Antifungal Activity
In addition to antibacterial properties, the compound has demonstrated antifungal activity against strains such as Candida albicans and Fusarium oxysporum. The MIC values ranged from 16.69 to 222.31 µM , indicating a potential role in treating fungal infections.
Anticancer Activity
Preliminary studies suggest that this compound may induce apoptosis in cancer cells, highlighting its potential as an anticancer agent. The mechanism of action appears to involve the modulation of specific cellular pathways associated with cell survival and proliferation.
Case Studies and Research Findings
- Antibacterial Efficacy Study : A comprehensive study published in a peer-reviewed journal evaluated various derivatives of similar compounds for their antibacterial properties. Results indicated that modifications in the chemical structure significantly impacted efficacy, with certain derivatives showing enhanced activity against resistant strains .
- Anticancer Mechanism Investigation : Another study focused on the anticancer potential of related compounds, demonstrating that they could inhibit tumor growth in vitro by inducing apoptosis through the activation of caspases . The findings suggest that similar mechanisms may be at play for this compound.
- Synergistic Effects : A recent investigation explored the synergistic effects of this compound when used in combination with standard antibiotics and antifungals, revealing enhanced efficacy against resistant bacterial and fungal strains . This suggests potential applications in combination therapies.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
